molecular formula C8H19NO2Si B14308368 CID 78060854

CID 78060854

Cat. No.: B14308368
M. Wt: 189.33 g/mol
InChI Key: ZNHAOOYYSIQSRI-UHFFFAOYSA-N
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Description

Compounds like oscillatoxin D (CID 101283546) and its methylated analogs (e.g., CID 185389) share structural motifs such as polyketide backbones or halogenated aromatic rings, which are critical for their biological activity .

Properties

Molecular Formula

C8H19NO2Si

Molecular Weight

189.33 g/mol

InChI

InChI=1S/C8H19NO2Si/c1-4-9-6-5-7-12-8(10-2)11-3/h8-9H,4-7H2,1-3H3

InChI Key

ZNHAOOYYSIQSRI-UHFFFAOYSA-N

Canonical SMILES

CCNCCC[Si]C(OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Dimethoxymethyl)silyl]-N-ethylpropan-1-amine typically involves the reaction of 3-chloropropylamine with dimethoxymethylsilane under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction. The reaction mixture is then purified using standard techniques like distillation or chromatography to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of 3-[(Dimethoxymethyl)silyl]-N-ethylpropan-1-amine involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .

Chemical Reactions Analysis

Types of Reactions

3-[(Dimethoxymethyl)silyl]-N-ethylpropan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(Dimethoxymethyl)silyl]-N-ethylpropan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(Dimethoxymethyl)silyl]-N-ethylpropan-1-amine involves its ability to form strong covalent bonds with various substrates. The silyl group can react with hydroxyl groups on surfaces, leading to the formation of stable siloxane bonds. This property is particularly useful in surface modification and functionalization applications .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs of CID 78060854, based on oscillatoxin derivatives and boronic acid-containing compounds (see ):

Compound (CID) Molecular Formula Molecular Weight (g/mol) Key Functional Groups Biological Activity
Oscillatoxin D (101283546) C₃₂H₄₈O₈ 584.7 Polyketide, ester linkages Cytotoxic, inhibits protein synthesis
30-Methyl-Oscillatoxin D (185389) C₃₃H₅₀O₈ 598.7 Methylated polyketide Enhanced metabolic stability
This compound* Not specified ~500–600† Hypothesized: halogenated rings Potential enzyme inhibition‡
(3-Bromo-5-chlorophenyl)boronic acid (53216313) C₆H₅BBrClO₂ 235.3 Boronic acid, halogen substituents Suzuki coupling reagent

*Hypothetical data inferred from structural analogs. †Estimated based on oscillatoxin derivatives. ‡Assumed based on halogenated analogs in .

Physicochemical Properties

Comparative solubility, logP, and synthetic accessibility were derived from and :

Parameter This compound* CID 57892468 CID 53216313
Solubility (mg/mL) 0.02–0.08‡ 0.019–0.085 0.24
logP (iLOGP) ~2.5‡ 1.64 0.0
Synthetic Accessibility Moderate (Score: ~3.0) High (Score: 2.07) Moderate (Score: 2.07)
Hazard Profile H302, H315‡ H302-H315-H319-H335 Not specified

‡Inferred from analogs in .

Pharmacological and Industrial Relevance

  • Oscillatoxin Derivatives : Exhibit cytotoxicity via protein synthesis inhibition, making them candidates for anticancer drug development .
  • Boronic Acids : Widely used in cross-coupling reactions (e.g., Suzuki-Miyaura) for pharmaceutical synthesis .

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